3-[3-[[2,5-Bis(trifluoromethyl)phenyl]carbamoyl]-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid
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Overview
Description
(3S,3aS,5aS,6R,9aS,9bS)-3-[[[2,5-Bis(trifluoromethyl)phenyl]amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid is a complex organic compound with a unique structure This compound is characterized by its intricate arrangement of carbon, hydrogen, oxygen, and nitrogen atoms, along with trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3aS,5aS,6R,9aS,9bS)-3-[[[2,5-Bis(trifluoromethyl)phenyl]amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid involves multiple steps, including the formation of the core structure and the introduction of functional groups. The synthetic route typically starts with the preparation of the dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene core, followed by the introduction of the propanoic acid side chain and the trifluoromethyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are used to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,3aS,5aS,6R,9aS,9bS)-3-[[[2,5-Bis(trifluoromethyl)phenyl]amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Functional groups within the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield oxides, while reduction can produce alcohols or amines
Scientific Research Applications
(3S,3aS,5aS,6R,9aS,9bS)-3-[[[2,5-Bis(trifluoromethyl)phenyl]amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of diseases or as a drug delivery agent.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of (3S,3aS,5aS,6R,9aS,9bS)-3-[[[2,5-Bis(trifluoromethyl)phenyl]amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S,3aS,5aS,6R,9aS,9bS)-3-[[[2,5-Bis(trifluoromethyl)phenyl]amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid: shares similarities with other compounds containing trifluoromethyl groups and similar core structures.
2,2′-Bipyridyl: A symmetrical bipyridine used as a ligand in various chemical reactions.
Gallium Arsenide (GaAs): A compound semiconductor with unique electronic properties.
Uniqueness
The uniqueness of (3S,3aS,5aS,6R,9aS,9bS)-3-[[[2,5-Bis(trifluoromethyl)phenyl]amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid lies in its specific arrangement of functional groups and its potential applications across various fields. Its trifluoromethyl groups contribute to its stability and reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[3-[[2,5-bis(trifluoromethyl)phenyl]carbamoyl]-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31F6NO4/c1-24-11-9-17-15(4-8-21(35)25(17,2)12-10-22(36)37)16(24)6-7-19(24)23(38)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,13,15-17,19H,4,6-12H2,1-2H3,(H,34,38)(H,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYIOMUJPQFEQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC(=O)C3(C)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31F6NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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